molecular formula C10H12BrN B3080377 3-(3-Bromophenyl)pyrrolidine CAS No. 1082926-06-4

3-(3-Bromophenyl)pyrrolidine

Cat. No.: B3080377
CAS No.: 1082926-06-4
M. Wt: 226.11
InChI Key: VSILMHOCUHKEQH-UHFFFAOYSA-N
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Description

“3-(3-Bromophenyl)pyrrolidine” is an organic compound that consists of a pyrrolidine ring and a phenyl ring with a bromine atom attached . It is also known as "1-(3-Bromophenyl)pyrrolidine" .


Synthesis Analysis

Pyrrolidine synthesis involves the N-heterocyclization of primary amines with diols . The reaction conditions and synthetic strategies used can vary, including ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . For instance, pyrrolidine-2,3-dione molecules are synthesized using a microwave technique .


Molecular Structure Analysis

The molecular formula of “this compound” is C10H12BrN . The molecule has a bromophenyl group attached to a pyrrolidine ring . The structure is characterized by sp3 hybridization, contributing to the stereochemistry of the molecule .


Chemical Reactions Analysis

Pyrrolidine derivatives, including “this compound”, are used as intermediates in various chemical reactions . They are utilized in the development of molecules that could be new drug candidates .


Physical and Chemical Properties Analysis

The compound has a density of 1.4±0.1 g/cm3, a boiling point of 306.0±25.0 °C at 760 mmHg, and a flash point of 138.9±23.2 °C . It also has a molar refractivity of 54.1±0.3 cm3 .

Scientific Research Applications

Molecular Structure and Conformation Studies

  • Molecular Conformations and Interactions: Research has shown that compounds similar to 3-(3-Bromophenyl)pyrrolidine, such as derivatives with bromophenyl and pyrrolidine groups, exhibit interesting molecular conformations. These conformations are influenced by various intramolecular interactions, including hydrogen bonding, C-H⋯π interactions, and π–π interactions. These molecular features have implications for the development of materials with specific structural properties (Nirmala et al., 2009).

Chemical Synthesis and Catalysis

  • Asymmetric Synthesis: The synthesis of enantiomerically pure pyrrolidine derivatives, which include this compound, has been explored. These syntheses involve methodologies such as FAM-catalytic techniques and have implications in the field of asymmetric catalysis, potentially leading to the development of novel pharmaceuticals and other biologically active compounds (Ayan et al., 2013).

Fluorescence and Sensing Applications

  • Fluoroionophore Development: Derivatives of pyrrolidine, including those with bromophenyl groups, have been utilized in the synthesis of fluoroionophores. These compounds exhibit selective sensing abilities for certain ions, such as Al(3+), based on internal charge transfer mechanisms. This has implications for the development of selective and sensitive chemical sensors (Maity & Govindaraju, 2010).

Pharmaceutical Research

  • Anticancer Agents Synthesis: Compounds structurally related to this compound have been synthesized and evaluated for their potential as anticancer agents. The presence of the bromophenyl moiety, in combination with other functional groups, contributes to the antitumor activity against various cancer cell lines, highlighting the potential for developing new therapeutic agents (Rostom et al., 2011).

Safety and Hazards

The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is harmful by inhalation, in contact with skin, and if swallowed . Protective measures such as wearing suitable personal protective equipment and using only in a well-ventilated area are recommended .

Future Directions

Pyrrolidine derivatives, including “3-(3-Bromophenyl)pyrrolidine”, are of great interest in drug discovery due to their versatile scaffold for designing and developing novel biologically active compounds and drug candidates . The exploration of pyrrolidine derivatives is expected to continue, with a focus on their significance as fundamental components of the skeletal structure .

Biochemical Analysis

Biochemical Properties

3-(3-Bromophenyl)pyrrolidine plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes such as histone deacetylases (HDACs) and prohibitin-2 (PHB2), which are involved in regulating gene expression and cellular metabolism . The nature of these interactions often involves binding to the active sites of these enzymes, leading to inhibition or modulation of their activity. This compound’s ability to inhibit HDACs, for example, can result in changes in chromatin structure and gene expression patterns.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, its interaction with HDACs can lead to alterations in the acetylation status of histones, thereby affecting the transcription of genes involved in cell cycle regulation, apoptosis, and differentiation . Additionally, this compound has been shown to impact cellular metabolism by interacting with metabolic enzymes, potentially altering the flux of metabolic pathways and the levels of key metabolites.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It binds to the active sites of enzymes such as HDACs, leading to their inhibition . This inhibition can result in increased acetylation of histones, which in turn affects gene expression by making chromatin more accessible to transcription factors. Additionally, this compound may interact with other proteins and receptors, modulating their activity and influencing downstream signaling pathways. These molecular interactions are crucial for understanding the compound’s overall biological effects.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are influenced by its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound remains stable under standard laboratory conditions, allowing for consistent experimental results . Over time, however, it may undergo degradation, which can affect its potency and efficacy. Long-term exposure to this compound in in vitro and in vivo studies has revealed potential changes in cellular function, including alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects such as modulation of gene expression and metabolic pathways without causing significant toxicity . At higher doses, toxic or adverse effects may be observed, including cellular damage and disruption of normal physiological processes. Understanding the dosage-dependent effects of this compound is essential for determining its therapeutic potential and safety profile.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these processes. It has been shown to affect the activity of metabolic enzymes, potentially altering the flux of metabolic pathways and the levels of key metabolites These interactions can have significant implications for cellular metabolism and overall physiological function

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound can be taken up by cells through specific transport mechanisms and distributed to different cellular compartments . Its localization and accumulation within cells can influence its activity and function, as well as its interactions with other biomolecules. Understanding the transport and distribution of this compound is crucial for determining its bioavailability and therapeutic potential.

Subcellular Localization

The subcellular localization of this compound plays a critical role in its activity and function. This compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . Its localization within the nucleus, for example, can facilitate interactions with chromatin and transcription factors, influencing gene expression. Similarly, its presence in other organelles such as mitochondria can impact cellular metabolism and energy production. Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and biological effects.

Properties

IUPAC Name

3-(3-bromophenyl)pyrrolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrN/c11-10-3-1-2-8(6-10)9-4-5-12-7-9/h1-3,6,9,12H,4-5,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSILMHOCUHKEQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1C2=CC(=CC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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